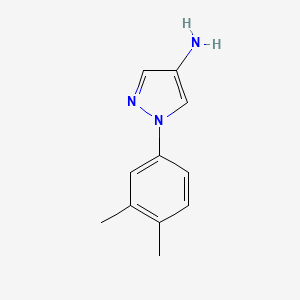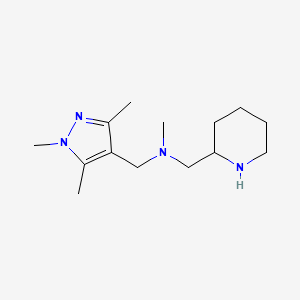
1-(3,4-Dimethylphenyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dimetilfenil)-1H-pirazol-4-amina es un compuesto químico que pertenece a la clase de derivados de pirazol. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno adyacentes. Este compuesto particular se caracteriza por la presencia de un grupo 3,4-dimetilfenilo unido al anillo de pirazol.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3,4-Dimetilfenil)-1H-pirazol-4-amina se puede lograr mediante varios métodos. Un enfoque común implica la reacción de 3,4-dimetilfenilhidrazina con acetoacetato de etilo en condiciones de reflujo. Esta reacción conduce a la formación del derivado de pirazol deseado . La reacción se lleva a cabo típicamente en un solvente como etanol o metanol, y el producto se purifica mediante recristalización.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(3,4-Dimetilfenil)-1H-pirazol-4-amina puede implicar métodos más eficientes y escalables. Uno de estos métodos incluye el uso de reactores de flujo continuo, que permiten un mejor control de las condiciones de reacción y mayores rendimientos. Además, el uso de catalizadores y parámetros de reacción optimizados pueden mejorar aún más la eficiencia del proceso de síntesis .
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3,4-Dimetilfenil)-1H-pirazol-4-amina experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los óxidos de pirazol correspondientes.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de pirazol reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Las reacciones de sustitución a menudo implican reactivos como halógenos, agentes alquilantes y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de pirazol, mientras que la reducción puede producir derivados de pirazol reducidos .
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Ha demostrado un potencial como agente antimicrobiano y antioxidante.
Mecanismo De Acción
El mecanismo de acción de 1-(3,4-Dimetilfenil)-1H-pirazol-4-amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Por ejemplo, puede inhibir ciertas enzimas involucradas en vías inflamatorias, lo que lleva a efectos antiinflamatorios. Además, las propiedades antioxidantes del compuesto se pueden atribuir a su capacidad para eliminar radicales libres y proteger las células del daño oxidativo .
Comparación Con Compuestos Similares
Compuestos similares
1-(3,4-Dimetoxifenil)-3-(4-metoxifenil)-3-(1H-1,2,4-triazol-1-il)propan-1-ona: Este compuesto comparte similitudes estructurales con 1-(3,4-Dimetilfenil)-1H-pirazol-4-amina, pero contiene grupos metoxi adicionales y un anillo de triazol.
3-Metil-1-(3,4-dimetilfenil)-2-pirazolin-5-ona: Otro compuesto relacionado con una estructura central similar pero con diferentes sustituyentes.
Singularidad
1-(3,4-Dimetilfenil)-1H-pirazol-4-amina es único debido a su patrón de sustitución específico en el anillo de fenilo y su núcleo de pirazol. Esta estructura única contribuye a sus distintas propiedades químicas y biológicas, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C11H13N3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
1-(3,4-dimethylphenyl)pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-8-3-4-11(5-9(8)2)14-7-10(12)6-13-14/h3-7H,12H2,1-2H3 |
Clave InChI |
IDEJSMJBRKSDSW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N2C=C(C=N2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B11782605.png)












